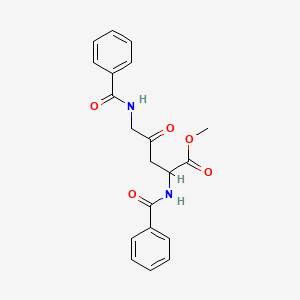

Methyl 2,5-dibenzamido-4-oxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

6298-07-3 |

|---|---|

Molecular Formula |

C20H20N2O5 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

methyl 2,5-dibenzamido-4-oxopentanoate |

InChI |

InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25) |

InChI Key |

XEAYQSXSCODKHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2,5 Dibenzamido 4 Oxopentanoate

Strategic Retrosynthetic Analysis and Key Disconnections

A plausible retrosynthetic analysis of Methyl 2,5-dibenzamido-4-oxopentanoate would disconnect the molecule at the amide bonds and the carbon-carbon bonds forming the pentanoate backbone. The primary disconnections are the two C-N bonds of the benzamido groups, leading back to a diamino keto ester precursor, Methyl 2,5-diamino-4-oxopentanoate, and benzoic acid or a derivative.

Further disconnection of the C2-C3 bond suggests a strategy involving the coupling of a glycine-derived nucleophile with a three-carbon electrophile. Alternatively, a C4-C5 disconnection could involve the acylation of an enolate derived from a protected 2-amino-4-oxopentanoate. A more linear approach might involve the elaboration of a pyroglutamic acid or glutamic acid derivative, introducing the C5-amino group and C4-keto functionality through a series of transformations.

A key challenge in the synthesis is the control of stereochemistry at the C2 position. This necessitates the use of enantiomerically pure starting materials or the application of asymmetric synthetic methods.

Enantioselective and Diastereoselective Access to this compound

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of chiral molecules. For this compound, control over the stereocenter at the C-2 position is a primary concern.

The stereocenter at the C-2 position can be established using several approaches. One common method involves starting from a chiral pool material, such as L- or D-glutamic acid, which already possesses the desired stereochemistry at C-2. The synthesis would then focus on the functional group interconversions to construct the dibenzamido and oxo functionalities.

Alternatively, asymmetric catalysis can be employed. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor could establish the C-2 stereocenter with high enantioselectivity. Another approach is the use of chiral phase-transfer catalysts in the alkylation of a glycine-derived imine, which can provide access to the desired α-amino ester with excellent stereocontrol.

In a multistep synthesis, the existing stereocenter at C-2 can direct the stereochemical outcome of subsequent reactions. For example, the reduction of the C-4 ketone could be influenced by the C-2 stereocenter, leading to a diastereoselective formation of a 4-hydroxy intermediate. The choice of reducing agent and reaction conditions would be critical in maximizing the diastereomeric excess. While not directly leading to the target oxo-compound, this highlights the principle of diastereoselective induction which is a cornerstone of complex molecule synthesis.

One could envision a scenario where a chiral auxiliary attached to the C-2 nitrogen not only controls the C-2 stereocenter but also directs the approach of a nucleophile to the C-4 position in a precursor, thereby establishing a second stereocenter with a defined relationship to the first.

Chiral auxiliaries are temporary functional groups that are incorporated into a molecule to direct the stereochemical course of a reaction. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, could be attached to a glycine (B1666218) derivative. Subsequent alkylation would proceed with high diastereoselectivity, establishing the C-2 stereocenter. The auxiliary can then be removed to reveal the α-amino group.

The use of N-tert-butanesulfinyl imines has emerged as a powerful method for the asymmetric synthesis of amino compounds. nih.gov The addition of a suitable nucleophile to an imine derived from glyoxylic acid methyl ester and a chiral sulfinamide could be a key step in establishing the C-2 stereochemistry.

Peptide-based catalysts have also been shown to be effective in a wide array of asymmetric transformations. acs.orgresearchgate.net These catalysts can create a chiral environment around the reacting substrates, enabling high levels of enantioselectivity in reactions such as C-C bond formation. researchgate.net

| Catalyst Type | Potential Application in Synthesis | Expected Outcome |

| Chiral Phosphine Ligands (e.g., BINAP) with Rh or Ru | Asymmetric hydrogenation of a dehydroamino acid precursor | High enantioselectivity for the C-2 stereocenter |

| Cinchona Alkaloid-derived Catalysts | Phase-transfer catalysis for alkylation of a glycine imine | Enantioselective formation of the C-2 amino acid |

| Proline and its derivatives | Asymmetric aldol (B89426) or Mannich reactions | Diastereo- and enantioselective C-C bond formation |

| Chiral N,N'-dioxide-metal complexes | Asymmetric Michael additions | Control over stereocenters in carbon chain construction |

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. nih.gov This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com For the synthesis of this compound, a racemic precursor could be subjected to a DKR process. For example, an enzymatic acylation or a metal-catalyzed asymmetric reduction could selectively react with one enantiomer, while the other enantiomer is continuously racemized.

Development of Novel Catalytic Systems for Efficient Synthesis

The development of new and more efficient catalytic systems is a continuous effort in organic synthesis. For the synthesis of this compound, novel catalysts could offer improvements in terms of yield, selectivity, and sustainability.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysts. Chiral amines, ureas, thioureas, and phosphoric acids have been shown to catalyze a wide range of asymmetric reactions with high enantioselectivity. The development of a specific organocatalyst for a key bond-forming step in the synthesis of the target molecule would be a significant advancement.

Organocatalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of intricate molecular architectures. For the synthesis of β-keto esters, which are versatile building blocks, organocatalytic methods have been developed to achieve high enantioselectivity. nih.gov Cinchona-derived organocatalysts, for instance, have been successfully employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov These intermediates can be further transformed into chiral δ-hydroxy-β-keto esters. nih.gov

The formation of the amide bonds in this compound could be envisioned through organocatalytic methods that activate carboxylic acids or their derivatives. While direct amidation is challenging, organocatalysts can facilitate the reaction between amines and activated carbonyl compounds. For example, the synthesis of functionalized β-keto amides has been achieved through the C-acylation of β-enamino amides with N-protected amino acids, followed by a domino fragmentation. nih.gov This highlights the potential of organocatalysis to construct the key functional groups present in the target molecule.

Table 1: Organocatalytic Approaches to Key Structural Motifs

| Catalytic Approach | Key Bond Formation | Catalyst Example | Potential Application in Target Synthesis |

|---|---|---|---|

| Asymmetric Peroxidation | C-O | Cinchona Alkaloid Derivative | Introduction of chirality and functionalization of the pentanoate backbone. |

Transition Metal-Mediated and Catalyzed Processes (e.g., Nickel-Catalyzed Reactions)

Transition metal catalysis offers highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. Nickel catalysis, in particular, has gained prominence for its ability to activate and transform traditionally unreactive functional groups like amides. nih.govnih.govthieme.de This is highly relevant for the synthesis of this compound, which contains two amide linkages.

Recent advancements have demonstrated the nickel-catalyzed conversion of amides to esters, a challenging transformation that typically requires harsh conditions. nih.govnih.gov This methodology proceeds under mild conditions and tolerates a wide range of functional groups. thieme.de Furthermore, nickel-catalyzed cross-coupling reactions can be employed for the formation of C-N bonds, providing a direct route to amides. For instance, nickelocene (B73246) has been used as a catalyst for the α-amidation of β-keto esters, demonstrating broad substrate tolerance. nih.gov

The general applicability of nickel catalysis is summarized in the following table:

Table 2: Nickel-Catalyzed Reactions for Amido-Keto Ester Synthesis

| Reaction Type | Catalyst System | Substrates | Product | Relevance to Target Molecule |

|---|---|---|---|---|

| Amide to Ester Conversion | Ni(cod)₂ / SIPr | Aliphatic Amides, Alcohols | Esters | Potential for late-stage modification of the amide groups. nih.govacs.org |

| α-Amidation of β-Keto Esters | Nickelocene | β-Keto Esters, Amide Source | α-Amido-β-Keto Esters | Direct formation of the α-amido-β-keto ester core. nih.gov |

Chemoenzymatic Synthesis via Biocatalytic Approaches

Biocatalysis provides a green and highly selective alternative for the synthesis of complex organic molecules. Enzymes can operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity. manchester.ac.uk For the synthesis of amido-keto esters, several biocatalytic approaches are conceivable.

Hydrolases, such as lipases and proteases, are commonly used for the formation of amide bonds by operating in reverse, often in low-water systems to shift the equilibrium towards synthesis. manchester.ac.ukrsc.org For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze the direct amidation of carboxylic acids with amines. rsc.org

Ketoreductases (KREDs) are another class of enzymes that can be employed for the stereoselective reduction of keto groups. researchgate.net An enzymatic approach for the asymmetric reduction of α-amido-β-keto esters using NADPH-dependent ketoreductases has been developed, leading to optically pure β-hydroxy-α-amido esters. researchgate.net This demonstrates the potential of biocatalysis to introduce chirality into the pentanoate backbone of the target molecule with high precision.

Table 3: Biocatalytic Strategies for Amido-Keto Ester Synthesis

| Enzyme Class | Reaction Type | Example Enzyme | Potential Application |

|---|---|---|---|

| Hydrolases | Amide Bond Formation | Candida antarctica lipase B (CAL-B) | Formation of the benzamido groups from benzoic acid and an amino precursor. rsc.org |

| Ketoreductases | Asymmetric Ketone Reduction | NADPH-dependent Ketoreductase | Stereoselective reduction of the 4-oxo group to a hydroxyl group, introducing chirality. researchgate.net |

Protecting Group Chemistry in the Synthesis of Amido-Keto Esters

In the synthesis of multifunctional molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. youtube.com The choice of protecting groups must be strategic, ensuring they are stable under the reaction conditions used to modify other parts of the molecule and can be removed selectively under mild conditions. rsc.org

For the synthesis of an amido-keto ester, the key functional groups to consider for protection are the amine, carboxylic acid, and ketone moieties.

Amine Protection: Amines are often protected as carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. These are generally stable to a wide range of reaction conditions but can be removed under acidic or hydrogenolytic conditions, respectively. libretexts.org

Carboxylic Acid Protection: Carboxylic acids are typically protected as esters, for example, methyl or ethyl esters, which can be cleaved by acid- or base-catalyzed hydrolysis. Benzyl esters are also common and can be removed by hydrogenolysis. libretexts.org

Ketone Protection: Ketones are frequently protected as acetals or ketals, which are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. youtube.comlibretexts.org

A critical challenge in the synthesis of α-ketoacids and their derivatives is the lability of the α-keto functionality. nih.gov A strategy for the chemoselective protection of α-ketoacids involves their annulation with oximes to form 2,5-dihydrooxazole 3-oxides, which are stable masked forms of the α-ketoacid. nih.gov

Process Optimization and Scale-Up Investigations

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of a complex molecule like this compound, several factors would need to be considered.

Kinetic modeling can be a powerful tool for optimizing reaction conditions, as demonstrated in the nickel-catalyzed esterification of amides where it led to a significant reduction in catalyst loading. acs.org Solvent selection is also crucial; for instance, in some syntheses, swapping from dichloromethane (B109758) (DCM) to tetrahydrofuran (B95107) (THF) can facilitate subsequent reaction steps and simplify workup procedures. acs.org

Despite a comprehensive search for scientific literature and spectral data, no specific experimental or theoretical spectroscopic information (NMR, Mass Spectrometry, Infrared, or Raman) for the compound "this compound" could be located in publicly accessible databases or publications.

The inquiry included searches for its synthesis, characterization, and various forms of spectral analysis, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), tandem mass spectrometry (MS/MS), and vibrational spectroscopy (Infrared and Raman).

While chemical suppliers may list the compound, the detailed analytical data required to construct the requested scientific article, including data tables and in-depth research findings for each specified spectroscopic technique, is not available in the public domain.

Therefore, it is not possible to generate the detailed article on the "Advanced Spectroscopic and Structural Elucidation of this compound" as outlined in the user's request due to the absence of the necessary scientific data.

Advanced Spectroscopic and Structural Elucidation of Methyl 2,5 Dibenzamido 4 Oxopentanoate

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the compound's molecular structure. mdpi.com For a molecule like Methyl 2,5-dibenzamido-4-oxopentanoate, SCXRD would be crucial for establishing its stereochemistry and solid-state conformation.

An illustrative set of crystallographic parameters, typical for a medium-sized organic molecule, is presented below.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.891(5) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (Å3) | 1942.1(13) |

| Z | 4 |

Analysis of Molecular Conformation and Stereochemistry in the Solid State

The conformation of an alkane chain is defined by the rotation around its carbon-carbon single bonds. libretexts.org In the solid state, this compound would adopt a specific low-energy conformation. The flexible pentanoate backbone can exist in various staggered conformations, such as anti or gauche arrangements, to minimize steric strain. libretexts.orgic.ac.uk The relative orientation of the two bulky benzamido substituents is of particular interest. An X-ray structure would definitively reveal the torsion angles along the C-C backbone, clarifying whether the molecule adopts an extended (anti) or a more folded (gauche) conformation. ic.ac.uk

Furthermore, the analysis would confirm the relative stereochemistry of the chiral center at the C2 position. The planarity of the two amide groups (-CONH-) would also be assessed; typically, these groups are nearly planar to maximize resonance stabilization. mdpi.com The orientation of the phenyl rings relative to the main chain would be determined, providing a complete picture of the molecule's shape in the crystal lattice. nih.gov

Investigation of Supramolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.orgresearchgate.net For this compound, the primary interactions expected to dictate the supramolecular architecture are hydrogen bonds. The amide N-H groups are excellent hydrogen bond donors, while the amide and ester carbonyl oxygens (C=O) are effective acceptors. mdpi.com This would likely lead to the formation of robust hydrogen-bonding motifs, such as chains or sheets, linking adjacent molecules. nih.govresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. msu.edu The parts of a molecule responsible for light absorption are known as chromophores. youtube.com

In this compound, the principal chromophores are the two benzamido groups. Each benzamido unit contains a benzene (B151609) ring conjugated with a carbonyl group from the amide linkage. basicmedicalkey.com This extended system of π-electrons is where the primary electronic transitions occur. One would expect to observe strong absorptions corresponding to π → π* transitions, typically at shorter wavelengths (around 200-280 nm), and much weaker absorptions from n → π* transitions associated with the non-bonding electrons on the carbonyl oxygens at longer wavelengths. msu.eduresearchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent environment. basicmedicalkey.com

| Transition Type | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~225 - 240 | Strong absorption associated with the conjugated benzoyl system. |

| π → π (Benzene) | ~260 - 280 | Weaker, fine-structured band related to the benzene ring. msu.edu |

| n → π* | ~300 - 330 | Weak absorption from carbonyl group electrons. researchgate.net |

Chemical Transformations and Reaction Mechanisms of Methyl 2,5 Dibenzamido 4 Oxopentanoate

Hydrolytic Stability and Hydrolysis Mechanisms of Ester and Amide Bonds

The structure of Methyl 2,5-dibenzamido-4-oxopentanoate contains both ester and amide functional groups, which are susceptible to hydrolysis, the process of splitting with water, under both acidic and basic conditions. libretexts.org However, the reactivity of these two groups towards hydrolysis differs significantly.

Generally, esters are more susceptible to hydrolysis than amides. Amide bonds, like the peptide bonds found in proteins, are notably stable, and their cleavage typically requires more vigorous conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.com Consequently, it is possible to selectively hydrolyze the methyl ester group in this compound while leaving the two benzamido groups intact.

Ester Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and excess water, the ester undergoes hydrolysis in a reversible process that is the microscopic reverse of Fischer esterification. youtube.com The mechanism involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification) : When treated with a stoichiometric amount of a strong base like sodium hydroxide (B78521), the ester undergoes saponification. youtube.com This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group to form a carboxylic acid. The methoxide ion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and yielding a carboxylate salt and methanol. libretexts.orglibretexts.org

Amide Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis : This process requires harsh conditions. The mechanism begins with the protonation of the amide's carbonyl oxygen, which, similar to ester hydrolysis, makes the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com After the formation of a tetrahedral intermediate and subsequent proton transfers, the carbon-nitrogen bond is cleaved, releasing an amine. Under the acidic conditions, the liberated amine is protonated to form an ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com

Base-Promoted Hydrolysis : This also requires aggressive conditions. A hydroxide ion attacks the amide carbonyl carbon in an addition-elimination mechanism. The resulting tetrahedral intermediate expels an amide anion (a very poor leaving group), which then deprotonates the carboxylic acid formed. The final products are a carboxylate salt and a neutral amine. dalalinstitute.com

Table 1: General Conditions for Hydrolysis

| Functional Group | Acidic Conditions | Basic Conditions | Relative Rate |

|---|---|---|---|

| Methyl Ester | Heat with dilute H₂SO₄ or HCl in H₂O | Heat with aqueous NaOH or KOH | Faster |

| Benzamide | Prolonged heating with concentrated H₂SO₄ or HCl | Prolonged heating with concentrated NaOH or KOH | Slower |

Carbonyl Group Reactivity and Transformations at the 4-Oxo Position

The ketone functional group at the C-4 position is a key center for chemical reactivity. It can undergo a variety of nucleophilic addition and reduction reactions characteristic of ketones.

Nucleophilic Addition and Reduction

The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. However, the reactivity of the 4-oxo group in this compound is expected to be significantly influenced by steric hindrance from the two bulky benzamido groups on the adjacent α-carbons (C-3 and C-5).

Common transformations include:

Reduction to an Alcohol : The ketone can be reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would likely reduce the ketone without affecting the ester or amide groups. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, but would concurrently reduce the methyl ester to a primary alcohol. tib.eu

Formation of Cyanohydrins : Reaction with hydrogen cyanide (HCN) or a cyanide salt with acid can lead to the formation of a cyanohydrin at the C-4 position.

Acetal/Ketal Formation : In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal, which can serve as a protecting group.

Table 2: Potential Transformations of the 4-Oxo Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, then H₃O⁺ | Secondary Alcohol |

| Reduction | LiAlH₄, then H₃O⁺ | Secondary Alcohol (and reduction of ester) |

| Cyanohydrin Formation | NaCN, HCl | Cyanohydrin |

| Ketal Formation | R-OH (x2), H⁺ catalyst | Ketal |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

Reactivity of the α- and β-Carbons to the Ester and Ketone Functions

The acidity of protons on carbons alpha (α) to carbonyl groups is a fundamental aspect of their reactivity, enabling the formation of enolates, which are potent nucleophiles.

Protons α to the Ketone : The protons at the C-3 and C-5 positions are α to the 4-oxo group. These protons are expected to be acidic and can be removed by a suitable base to form an enolate. The resulting enolate can then participate in reactions such as alkylation or aldol-type condensation reactions. The steric bulk of the benzamido groups would again play a critical role in modulating the approach of electrophiles.

Proton α to the Ester : The proton at the C-2 position is α to the methyl ester group. This proton is also acidic and can be removed to form an enolate. If this carbon is a stereocenter, its deprotonation and subsequent reprotonation could lead to racemization.

The relative acidity of these protons would depend on the specific reaction conditions. In general, protons α to a ketone are more acidic than those α to an ester.

Intramolecular Cyclization Pathways and Heterocycle Formation

The multifunctional nature of this compound provides opportunities for intramolecular reactions to form various heterocyclic structures. These cyclizations can be triggered by heat or the presence of acid or base catalysts.

One plausible pathway involves the formation of a five- or six-membered ring. For example, under dehydrating conditions, an enol or enolate formed at C-5 could cyclize via nucleophilic attack of the amide oxygen onto the ketone at C-4, potentially leading to a substituted furan (B31954) derivative after dehydration.

Alternatively, a more common cyclization pattern for N-acylamino acid derivatives involves the formation of an oxazolone (B7731731). While typically considered a feature of the synthesis, the N-benzoylamino group at C-5 and the ketone at C-4 could potentially undergo a cyclization-dehydration reaction to form a six-membered heterocyclic system. More likely is the intramolecular reaction between the amide nitrogen at C-5 and the ketone at C-4 to form a substituted piperidinone ring system, a core structure in many natural products and pharmaceuticals. The reaction between thioamides and dimethyl acetylenedicarboxylate (B1228247) to form thiazolinones demonstrates the propensity of related structures to undergo cyclization to form heterocycles. researchgate.net

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The synthesis of a molecule like this compound likely involves precursors that are themselves reactive intermediates, such as oxazolones. Oxazolones (or azlactones) are well-established intermediates in peptide synthesis and are formed from N-acyl-α-amino acids. nih.gov

A plausible key step in the synthesis of the C-2 fragment of the target molecule is the reaction of an oxazolone intermediate. For instance, N-benzoylglycine could be converted to 2-phenyl-5(4H)-oxazolone using acetic anhydride. This oxazolone is a reactive intermediate. The mechanism for its formation and subsequent reaction involves several steps:

Oxazolone Formation : The carboxylic acid of N-benzoylglycine is activated by acetic anhydride, forming a mixed anhydride. The amide oxygen then acts as an internal nucleophile, attacking the activated carbonyl carbon. This is followed by elimination of acetic acid to yield the 2-phenyl-5(4H)-oxazolone.

Reaction of the Oxazolone : The oxazolone can then be used as a key building block. For example, it can be opened by a nucleophile to introduce the rest of the carbon chain required for the target molecule.

The reactivity of these oxazolone intermediates is central to building the complex backbone of the target compound. nih.govresearchgate.net

Synthesis and Stereochemical Analysis of Structural Analogues and Derivatives of Methyl 2,5 Dibenzamido 4 Oxopentanoate

Design Principles for Analogues with Modified Ester Moieties

The methyl ester moiety in Methyl 2,5-dibenzamido-4-oxopentanoate is a prime target for modification to enhance pharmacokinetic and pharmacodynamic properties. The design of such analogues is guided by several key principles, including bioisosterism, which involves replacing a functional group with another that has similar physical or chemical properties to improve the compound's biological activity. researchgate.net

Modifying the ester group can profoundly impact several molecular attributes:

Solubility and Lipophilicity: Altering the ester's alkyl chain length (e.g., to ethyl, propyl, or tert-butyl) can modulate the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. Introducing steric hindrance near the carbonyl group, for example, by using a bulkier alcohol moiety, can increase metabolic stability. stereoelectronics.org

Receptor Binding Interactions: The ester group can act as a hydrogen bond acceptor. stereoelectronics.org Changing its size or electronic distribution can alter its binding affinity and selectivity for a biological target. stereoelectronics.org Carboxyl group modifications, including conversion to amides or other esters, are performed to influence solubility, permeability, and metabolic stability. nih.gov

Bioisosteric Replacement: A common strategy is the replacement of the ester with bioisosteres like amides, sulfonamides, or other groups. researchgate.net These replacements can introduce new hydrogen bonding capabilities or alter the electronic nature of the moiety while maintaining a similar size and shape, potentially leading to improved target engagement. researchgate.netresearchgate.net

The table below outlines design strategies for modifying the ester moiety and their anticipated effects.

| Modification Strategy | Example Analogue Group | Rationale and Predicted Impact |

| Varying Alkyl Chain Length | Ethyl, Propyl, Isopropyl esters | Modulates lipophilicity and steric bulk; may affect cell permeability and metabolic stability. |

| Introducing Unsaturation | Allyl, Propargyl esters | Alters geometry and electronic properties; can introduce new binding interactions. |

| Cyclic Esters | Cyclohexyl, Phenyl esters | Increases rigidity and steric bulk; may enhance binding affinity by reducing conformational entropy loss upon binding. |

| Bioisosteric Replacement | Amides (Primary, Secondary), Sulfonamides | Introduces hydrogen bond donor capabilities (amides); alters electronic profile and resistance to hydrolysis. researchgate.net |

| Polar Group Incorporation | 2-Methoxyethyl ester | Enhances hydrophilicity, potentially improving aqueous solubility. |

Synthesis and Characterization of Analogues with Varied N-Acyl Protecting Groups

The two benzamido (N-benzoyl) groups in the parent structure are critical for its activity, but modifying them can further refine the compound's properties. The synthesis of analogues with different N-acyl groups is a common strategy to explore the SAR at these positions. This typically involves the N-acylation of a diamino precursor using various acylating agents. eurekaselect.com

The general synthetic approach involves reacting the corresponding diamino pentanoate precursor with an appropriate acyl chloride or anhydride in the presence of a base. This method allows for the introduction of a wide variety of N-acyl groups, from simple aliphatic chains to complex heterocyclic systems. researchgate.net

Characterization of these newly synthesized analogues is essential to confirm their structure and purity. The primary analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the successful addition of the new acyl group and characterizing the electronic environment of the atoms. mdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming its elemental composition. eurekaselect.com

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of functional groups, such as the amide C=O and N-H stretches, confirming the N-acylation.

The following table presents hypothetical characterization data for a series of N-acyl analogues.

| N-Acyl Group | R-CO- | Molecular Formula | Key ¹H NMR Signal (Amide NH, δ ppm) | MS (m/z) [M+H]⁺ |

| Acetyl | CH₃-CO- | C₁₅H₁₈N₂O₅ | 8.2 - 8.5 | 307.12 |

| Propionyl | CH₃CH₂-CO- | C₁₇H₂₂N₂O₅ | 8.2 - 8.5 | 335.15 |

| Benzoyl (Parent) | C₆H₅-CO- | C₂₃H₂₂N₂O₅ | 8.6 - 8.9 | 407.15 |

| 4-Chlorobenzoyl | 4-Cl-C₆H₄-CO- | C₂₃H₂₀Cl₂N₂O₅ | 8.7 - 9.0 | 475.07 |

| Furoyl | C₄H₃O-CO- | C₁₉H₁₈N₂O₇ | 8.5 - 8.8 | 387.11 |

Structural Variations of the Pentanoate Carbon Chain

Key approaches to modifying the pentanoate chain include:

Chain Length Variation: Synthesizing analogues with shorter (e.g., butanoate) or longer (e.g., hexanoate) carbon chains can determine the optimal chain length for biological activity. This helps to probe the dimensions of the binding pocket.

Introduction of Unsaturation: Incorporating double or triple bonds into the carbon chain can restrict conformational flexibility and introduce specific geometric constraints, which may lead to higher binding affinity and selectivity.

Substitution on the Chain: Adding substituents such as methyl, hydroxyl, or fluoro groups at various positions along the chain can create new interactions with the target, block metabolic pathways, or alter the molecule's physicochemical properties. For instance, a hydroxyl group could introduce a new hydrogen bonding opportunity.

Cyclic Constraints: Incorporating the carbon chain into a cyclic system (e.g., a cyclopentane or cyclohexane ring) can drastically reduce conformational freedom. This "pre-organization" of the molecule into a bioactive conformation can enhance binding affinity.

The table below summarizes potential modifications to the pentanoate chain and their strategic purpose.

| Modification Type | Example Structure | Rationale |

| Chain Shortening | 2,5-Dibenzamido-4-oxobutanoate | To investigate if a more compact structure enhances binding. |

| Chain Lengthening | 2,6-Dibenzamido-5-oxohexanoate | To probe for additional binding interactions in a larger pocket. |

| Backbone Substitution | Methyl 2,5-dibenzamido-3-methyl-4-oxopentanoate | To explore steric and electronic effects within the binding site. |

| Unsaturation | Methyl 2,5-dibenzamido-4-oxopent-2-enoate | To introduce rigidity and alter the molecule's geometry. |

Isolation and Characterization of Stereoisomeric Forms and Diastereomers

This compound possesses two chiral centers (at the C2 and C5 positions), meaning it can exist as a set of four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, while the (2R, 5S) and (2S, 5R) isomers constitute a second enantiomeric pair. The relationship between an enantiomer from the first pair and one from the second pair is diastereomeric. Since stereochemistry often plays a critical role in biological activity, the isolation and characterization of each individual stereoisomer are essential.

The construction of stereoisomer libraries is crucial for designing and maximizing the biological properties of optically active molecules. rsc.org

Isolation Techniques: The primary method for separating stereoisomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This technique allows for the physical separation of enantiomers and diastereomers based on their differential interactions with the chiral selector in the column.

Characterization Techniques: Once isolated, the stereochemical identity of each isomer must be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, ¹H-NMR is powerful for differentiating diastereomers. The relative stereochemistry (e.g., syn vs. anti) can often be assigned based on coupling constants and Nuclear Overhauser Effect (NOE) data. rsc.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this method is instrumental in distinguishing them and can be used to help assign the absolute configuration of each chiral center, often in conjunction with computational calculations. rsc.org

X-ray Crystallography: When a single crystal of an isolated stereoisomer can be grown, X-ray crystallography provides unambiguous determination of its three-dimensional structure, including the absolute stereochemistry.

The table below lists the potential stereoisomers and the analytical methods used for their differentiation.

| Stereoisomer | Relationship to (2R, 5R) | Key Differentiation Technique(s) |

| (2R, 5R) | Reference | X-ray Crystallography (for absolute configuration) |

| (2S, 5S) | Enantiomer | Chiral HPLC (separation); CD Spectroscopy (opposite spectrum to 2R, 5R) |

| (2R, 5S) | Diastereomer | Chiral HPLC (separation); ¹H NMR (different chemical shifts and couplings) |

| (2S, 5R) | Diastereomer / Enantiomer of (2R, 5S) | Chiral HPLC (separation); ¹H NMR (different from R,R/S,S); CD Spectroscopy (opposite spectrum to 2R, 5S) |

Advanced Research Applications and Future Directions for Methyl 2,5 Dibenzamido 4 Oxopentanoate in Organic Synthesis

Utility as a Chiral Synthon in Asymmetric Synthesis

Methyl 2,5-dibenzamido-4-oxopentanoate stands out as a molecule with considerable promise as a chiral synthon for asymmetric synthesis. Its intricate structure, featuring a ketone, an ester, and two amide groups, all organized around a crucial stereocenter at the C2 position, earmarks it as a valuable precursor for creating complex, chirally pure molecules. The benzamido groups function as effective protectors for the amino functionalities, which can be selectively removed to pave the way for further chemical modifications.

The molecule's array of reactive sites opens the door to a wide range of synthetic manipulations. The ketone at the C4 position can act as a handle for nucleophilic additions or reductions, offering a route to introduce a new stereocenter. The methyl ester at C1 is also ripe for transformation, capable of being hydrolyzed or converted into other functional groups. Critically, the established chirality at the C2 position can exert stereochemical control over subsequent reactions. Although comprehensive reports on its widespread use are limited, its structural framework is analogous to other well-known chiral synthons employed in the synthesis of specialized amino acids and their derivatives. The capacity to set a specific stereocenter and leverage it to guide the formation of others is a fundamental strategy in modern asymmetric synthesis.

Strategic Intermediate in the Total Synthesis of Bioactive Natural Products (e.g., L-(+)-Ergothioneine)

One of the most notable applications of (S)-alkyl 2,5-dibenzamido-4-oxopentanoate is its pivotal role as a key intermediate in the total synthesis of L-(+)-Ergothioneine. google.com L-(+)-Ergothioneine, a naturally occurring amino acid derivative, is prized for its powerful antioxidant properties, making it a highly sought-after compound in the pharmaceutical and cosmetics sectors. nih.gov

A patented method for synthesizing L-(+)-Ergothioneine prominently features (S)-methyl 2,5-dibenzamido-4-oxopentanoate. google.com The synthetic pathway commences with an L-histidine alkyl ester, which is subjected to a sequence of reactions to produce an alkyl-(S,Z)-2,4,5-triamidopent-4-enoate. This precursor is then hydrolyzed to yield the crucial (S)-alkyl 2,5-dibenzamido-4-oxopentanoate intermediate. google.com In the final stages, an acid-catalyzed hydrolysis followed by a reaction with a thiocyanate (B1210189) source constructs the thiohistidine core of the ergothioneine (B1671048) molecule. google.com

This synthetic strategy underscores the strategic value of this compound, as it provides the necessary carbon backbone and the correct stereochemistry for the assembly of the final natural product. The employment of this intermediate facilitates a controlled and stereospecific synthesis of L-(+)-Ergothioneine.

| Compound Name | Role in Synthesis |

| L-Histidine alkyl ester | Starting Material |

| Alkyl-(S,Z)-2,4,5-triamidopent-4-enoate | Precursor to the key intermediate |

| (S)-Alkyl 2,5-dibenzamido-4-oxopentanoate | Key Chiral Intermediate |

| L-(+)-Ergothioneine | Final Bioactive Product |

Exploration of Unconventional Reaction Pathways and Catalytic Cycles

While the documented chemical behavior of this compound is largely confined to its function in a linear synthetic route, its complex structure hints at a wealth of untapped potential for unconventional reaction pathways and novel catalytic cycles. The molecule's diverse functionalities could be harnessed in innovative chemical transformations.

For example, the 1,3-dicarbonyl-like relationship between the functional groups at positions 2 and 4 could be exploited in metal-catalyzed cross-coupling reactions or in sophisticated organocatalyzed cascade reactions. The dual amide groups also present an opportunity for the construction of macrocyclic architectures through intramolecular cyclization reactions under tailored conditions. Moreover, the ketone and ester functionalities could serve as triggers for domino reactions, where a single chemical event initiates a cascade of bond-forming processes, leading to a rapid increase in molecular complexity.

Although specific research into these unconventional pathways has yet to be reported, their exploration could unlock new synthetic methodologies and provide access to novel and diverse molecular frameworks.

Integration of Green Chemistry Principles in Synthetic Route Design

The adoption of green chemistry principles is a paramount goal in contemporary organic synthesis, focusing on the reduction of waste, the avoidance of hazardous materials, and the enhancement of energy efficiency. rsc.org Although specific studies on the green synthesis of this compound are not yet available, the core tenets of green chemistry can be applied to its established synthetic steps.

The hydrolysis of alkyl-(S,Z)-2,4,5-triamidopent-4-enoate to produce the target compound is a prime candidate for optimization based on green chemistry principles. Such improvements would entail:

Safer Solvents: Replacing hazardous organic solvents with more environmentally benign options like water, ethanol, or supercritical CO2.

Catalysis: Shifting from stoichiometric reagents to catalytic methods to enhance atom economy and minimize waste. The hydrolysis step, for instance, could be improved by employing a recyclable solid acid or base catalyst.

Energy Efficiency: Conducting reactions under ambient temperature and pressure to curtail energy consumption.

Waste Minimization: Designing the synthesis to reduce the formation of byproducts and implementing strategies for the recovery and recycling of reagents and solvents.

By applying these principles, the production of this key intermediate for L-(+)-Ergothioneine synthesis could become not only more environmentally responsible but also more economically viable on an industrial scale.

Outlook on Future Research Trends and Potential for New Chemical Methodologies

The trajectory of future research on this compound is closely tied to the escalating interest in its final product, L-(+)-Ergothioneine. As the demand for this potent antioxidant continues to grow, so too will the need for more efficient and sustainable synthetic routes. This is expected to spur further investigation into optimizing the current synthesis of the dibenzamido intermediate and exploring novel, more direct synthetic approaches.

Emerging trends in this area may include:

Catalytic Asymmetric Synthesis: The development of catalytic methods to directly forge the chiral intermediate from simpler, achiral starting materials would represent a significant advancement over the current multi-step process that relies on a chiral precursor.

Biocatalysis: The exploration of enzymes to catalyze key synthetic steps could provide high stereoselectivity under milder reaction conditions, offering a greener and more efficient alternative.

Flow Chemistry: The adaptation of the synthesis to a continuous flow process could offer superior control over reaction parameters, enhance safety, and simplify scalability.

Broadening Applications: Investigating the utility of this compound as a versatile synthon for other complex chiral molecules beyond L-(+)-Ergothioneine could open up new avenues for its application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.